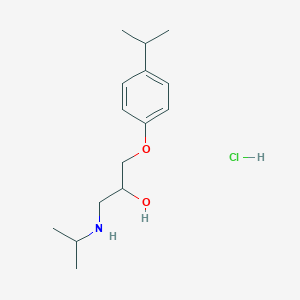

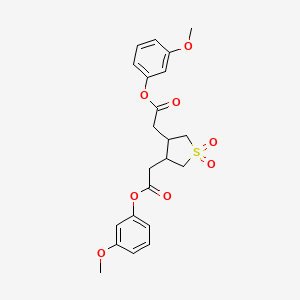

![molecular formula C16H13N5 B3829107 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B3829107.png)

5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are of chemical and pharmacological interest and compounds containing the pyrimidine ring system have shown to possess antitumor, antibacterial, antifungal, antimalarial, and anticonvulsant activities .

Synthesis Analysis

This compound can be synthesized via a three-component Biginelli reaction starting from aryl aldehydes, 2-aminotetrazole, substituted acetophenones, or ethyl acetoacetate . The reaction is facilitated by N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide as a catalyst .Molecular Structure Analysis

The pyrimidine ring in 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine is in a flattened boat conformation . In the crystal, molecules are linked by pairs of N—H N hydrogen bonds, forming inversion dimers .Chemical Reactions Analysis

Derivatives of tetrahydrotetrazolo[5,1-b]quinazolines were synthesized by the reactions of 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine with α,β-unsaturated carbonyl compounds and their synthetic equivalents in methanol in the presence of sodium methoxide .科学研究应用

Theoretical Studies and Tautomerism

The dihydro derivatives of tetrazolo[1,5-a]pyrimidines, including 5,7-Diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine, are of interest due to the strong electron-withdrawing properties of the tetrazole ring. Researchers use these compounds to study theoretical issues such as tautomerism and intramolecular transformations .

Drug Design and Biological Activity

The pyrazolo[1,5-a]pyrimidine moiety, which shares structural similarities with 5,7-Diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine, is widely employed in drug design. Notable drugs containing this motif include indiplon, zaleplon, presatovir, dinaciclib, and anagliptin. These compounds exhibit diverse biological activities, making them valuable for medicinal chemistry .

Enzyme-Substrate Complex Formation

Triazolo- and tetrazolopyrimidines, including our compound of interest, have the ability to form strong enzyme–substrate complexes in biological media. Researchers explore derivatives with antitumor, antiviral, antimicrobial, hypoglycemic, antipyretic, and antioxidant activities within this class .

Crystal Structure Studies

Crystallographic studies provide insights into the molecular arrangement of 5,7-Diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine. The compound’s pyrimidine ring adopts a flattened boat conformation, with specific deviations from the mean plane of other atoms. Such structural information aids in understanding its properties and potential interactions .

作用机制

Target of Action

It’s suggested that tetrahydropyrazolo [1,5-a]pyrimidine, a similar compound, could be used as an adenine mimetic for binding to the atp-binding sites of proteins .

Mode of Action

It’s plausible that it interacts with its targets by providing electrons which interact with the target site

Biochemical Pathways

Compounds containing the pyrimidine ring system have shown to possess antitumor, antibacterial, antifungal, antimalarial, and anticonvulsant activities . They are also prospective candidates for light-emitting devices and molecular wires .

Pharmacokinetics

The compound’s synthesis involves a one-pot synthesis method , suggesting it might have favorable bioavailability

Result of Action

The compound’s crystal structure has been studied , which could provide insights into its potential interactions at the molecular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,7-Diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine. For instance, the compound has been investigated as a corrosion inhibitor , suggesting that it might be stable in various environments.

属性

IUPAC Name |

5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5/c1-3-7-12(8-4-1)14-11-15(13-9-5-2-6-10-13)21-16(17-14)18-19-20-21/h1-11,15H,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQBPYCYPRIGLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

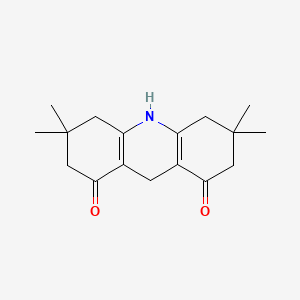

![7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3829033.png)

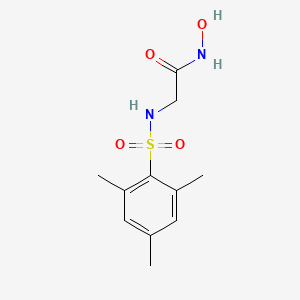

![2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3829042.png)

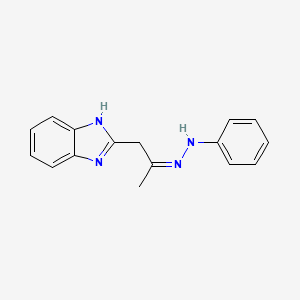

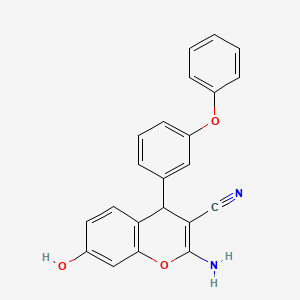

![N-{2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]phenyl}-4-nitrobenzamide](/img/structure/B3829067.png)

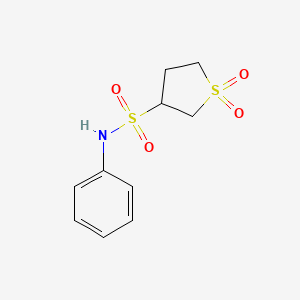

![1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]piperidine](/img/structure/B3829075.png)

![N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3829079.png)

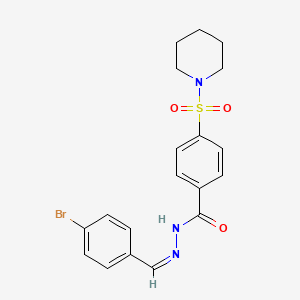

![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3829148.png)